6-Amino-3-methylquinoxaline-2-carboxylic acid
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Overview
Description
6-Amino-3-methylquinoxaline-2-carboxylic acid is a heterocyclic organic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-methylquinoxaline-2-carboxylic acid typically involves the condensation of appropriate diamines with dicarbonyl compounds. One common method includes the reaction of 3-methylquinoxaline-2-carboxylic acid with ammonia or an amine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-3-methylquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Substitution reactions, especially at the amino group, can lead to a variety of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
6-Amino-3-methylquinoxaline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-Amino-3-methylquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
- 6-Methoxyquinoline-3-carboxylic acid
- 3-Methylquinoxaline-2-carboxylic acid
- Quinoxaline-2-carboxylic acid
Comparison: 6-Amino-3-methylquinoxaline-2-carboxylic acid is unique due to its specific amino and methyl substitutions, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H9N3O2 |
---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
6-amino-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H9N3O2/c1-5-9(10(14)15)13-7-3-2-6(11)4-8(7)12-5/h2-4H,11H2,1H3,(H,14,15) |
InChI Key |
GFYFGMOMRDRORW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=N1)N)C(=O)O |
Origin of Product |
United States |
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